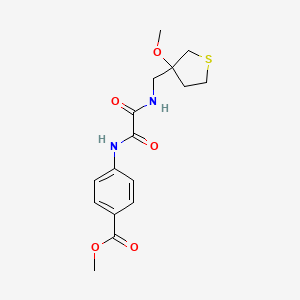

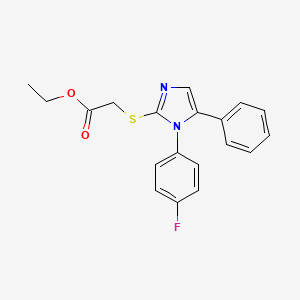

![molecular formula C23H23N3O5S2 B2919971 N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide CAS No. 1006757-51-2](/img/structure/B2919971.png)

N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

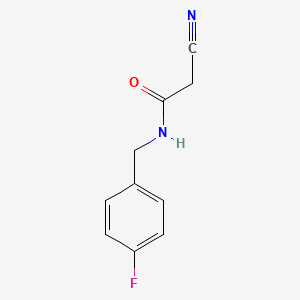

The compound contains a benzothiazole ring, which is a heterocyclic compound. Benzothiazoles are known for their wide range of biological activities and are used in the synthesis of various bioactive compounds . The compound also contains a sulfamoyl group, which is often found in drugs and has various biological activities.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, an ethyl group, a methoxy group, and a sulfamoyl group. The presence of these functional groups would likely confer specific physical and chemical properties to the compound .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The benzothiazole ring might undergo electrophilic substitution reactions, while the sulfamoyl group might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfamoyl group might increase its water solubility, while the benzothiazole ring might increase its lipophilicity .Scientific Research Applications

Enzyme-Linked Immunosorbent Assay (ELISA)

This compound may serve as a chromogenic substrate for peroxidase assays in ELISA procedures. ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In this context, the compound could be used to measure the change in color that occurs during the enzyme-catalyzed reaction, providing a quantitative measure of the presence and concentration of an analyte .

Antioxidant Capacity Measurement

In the food industry, the compound could be utilized to measure the antioxidant capacities of foods. Antioxidants are vital for preventing oxidative stress in cells, and this compound’s ability to act as a substrate in relevant assays could help in assessing the antioxidant strength of food products .

Kinetic Studies of Enzymes

The compound might be used to observe the reaction kinetics of specific enzymes. By serving as a substrate, it can help in determining the rate at which an enzyme catalyzes a reaction, which is crucial for understanding enzyme mechanisms and designing enzyme inhibitors .

Glucose Estimation in Blood Serum

It could be involved as a reagent in glucose estimating assays in blood serum. Accurate measurement of glucose levels is essential for diabetes management, and this compound could play a role in developing more efficient assays for this purpose .

Research Use in Chromogenic Assays

The compound’s potential as a chromogenic substrate in various research applications cannot be overstated. It could be particularly useful in assays where a color change indicates the occurrence of a specific biochemical event .

Development of New Analytical Methods

Finally, the compound could be instrumental in the development of new analytical methods for detecting biological or chemical substances. Its unique properties might allow for the creation of more sensitive, accurate, and efficient assays .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(3-ethyl-6-methoxy-1,3-benzothiazol-2-ylidene)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O5S2/c1-4-26-20-12-9-17(30-3)14-21(20)32-23(26)24-22(27)16-7-10-19(11-8-16)33(28,29)25(2)15-18-6-5-13-31-18/h5-14H,4,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTZROZCXDMSYLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

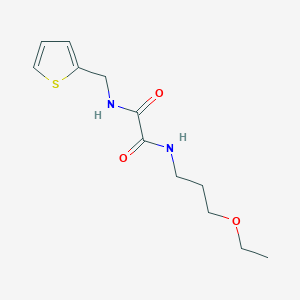

![5-(Piperidin-1-ylmethyl)-2-[(pyridin-2-ylmethyl)sulfanyl]-1,4-dihydropyrimidin-4-one hydrochloride](/img/structure/B2919891.png)

![3-[1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2919896.png)

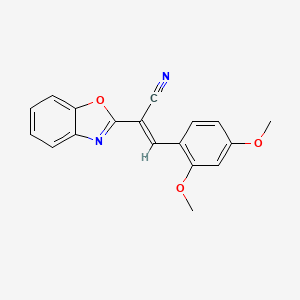

![N-(6-bromobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2919901.png)

![(1r,2r,4s)-Rel-7-boc-7-azabicyclo[2.2.1]heptan-2-ol](/img/no-structure.png)

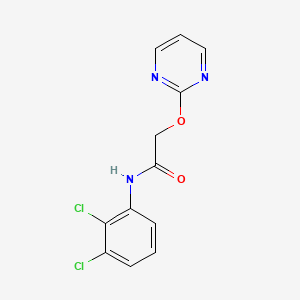

![N-(2,6-dichlorophenyl)-2-{[5-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2919909.png)